molecular formula C10H14ClNO2 B2870844 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline CAS No. 946718-95-2

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline

Cat. No.: B2870844
CAS No.: 946718-95-2
M. Wt: 215.68
InChI Key: CMQJNXATQBOQPG-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline, with the CAS Number 946718-95-2, is an organic compound of the aniline family with a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol . Its structure features an aniline core—a benzene ring with amine (-NH2) and chloro (-Cl) substituents—which is further functionalized with a (1-methoxypropan-2-yl)oxy ether chain. This specific architecture makes it a valuable intermediate in synthetic organic chemistry and drug discovery research. The primary amine group is a key handle for further chemical transformations, such as the formation of amides, imines, or ureas, which are common motifs in active pharmaceutical ingredients and agrochemicals. The ether side chain can influence the compound's solubility and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies during the optimization of lead compounds. Researchers utilize this aniline derivative in the synthesis of more complex molecules, including those explored as potential peptide deformylase inhibitors or other biologically active compounds mentioned in patent literature . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(1-methoxypropan-2-yloxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQJNXATQBOQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves the displacement of a halogen atom (typically chlorine) on an activated aromatic ring by a methoxypropan-2-yloxy nucleophile. This two-step process begins with the preparation of 2-amino-4-chlorophenol, followed by etherification with 1-methoxypropan-2-ol under basic conditions.

Procedure Adaptation from Patent EP3778584A1:

  • Activation of the Aromatic Ring:
    A solution of 2-amino-4-chlorophenol (1.0 equiv) in anhydrous toluene is treated with phosphorus oxychloride (1.1 equiv) at 70–80°C to generate the reactive intermediate 2-amino-4-chlorophenyl dichlorophosphate.
  • Etherification:
    The intermediate is reacted with 1-methoxypropan-2-ol (1.03 equiv) in the presence of triethylamine (1.2 equiv) as a base. The mixture is heated to 90°C for 2 hours, followed by gradual addition of water to induce crystallization. The product is isolated via filtration and washed sequentially with water and isopropanol.

Key Parameters:

Parameter Optimal Value Yield Impact
Temperature 90°C Maximizes kinetics
Equivalents of Base 1.2 equiv Neutralizes HCl
Solvent Toluene/NMP mixture Enhances solubility

This method achieves yields of 85–92%, with purity >98% by HPLC.

Copper-Catalyzed Ullmann Coupling

An alternative route employs Ullmann coupling to form the C–O bond between 2-amino-5-chlorophenol and 1-methoxypropan-2-yl bromide. This method is advantageous for substrates with poor electrophilicity.

Protocol from WO2004060887A1:

  • Reaction Setup:
    2-Amino-5-chlorophenol (1.0 equiv), 1-methoxypropan-2-yl bromide (1.05 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) are combined in dimethylacetamide (DMAc).
  • Reaction Conditions:
    The mixture is heated to 120°C under nitrogen for 24 hours. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Performance Metrics:

  • Yield: 78–84%
  • Purity: 95% (NMR)
  • Limitations: Requires rigorous exclusion of moisture and oxygen.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as N-methylpyrrolidinone (NMP) and dimethylformamide (DMF) are preferred for SNAr reactions due to their ability to stabilize transition states. Non-polar solvents like toluene improve crystallinity during workup.

Solvent Effects on Yield:

Solvent Dielectric Constant Yield (%)
NMP 32.2 92
DMF 36.7 89
Toluene 2.4 75

Temperature and Stoichiometry

Elevated temperatures (80–90°C) accelerate SNAr kinetics but risk decomposition above 100°C. A 5–10% excess of the alkoxy nucleophile compensates for volatility losses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 6.63 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.52 (m, 1H, OCH(CH₃)CH₂O), 3.78 (dd, J = 9.6, 6.0 Hz, 1H, CH₂O), 3.66 (dd, J = 9.6, 6.0 Hz, 1H, CH₂O), 3.36 (s, 3H, OCH₃), 1.32 (d, J = 6.0 Hz, 3H, CH(CH₃)).

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 151.2 (C-O), 143.8 (C-Cl), 122.5–116.3 (ArC), 77.4 (OCH(CH₃)CH₂O), 59.1 (OCH₃), 46.8 (CH₂O), 18.9 (CH(CH₃)).

High-Performance Liquid Chromatography (HPLC)

Method:

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: 60:40 acetonitrile/water (0.1% TFA)
  • Retention Time: 8.2 min
  • Purity: 98.5% (area %)

Industrial-Scale Production Considerations

Large-scale synthesis (batch size >100 kg) necessitates modifications for safety and efficiency:

  • Continuous Flow Reactors:
    Reduce reaction time from 2 hours to 15 minutes by maintaining precise temperature control.

  • Crystallization Optimization:
    Anti-solvent addition (water) at 50°C minimizes particle agglomeration, improving filterability.

Applications and Derivatives

While direct applications of this compound are proprietary, structural analogs are pivotal in:

  • Anticoagulants: As seen in morpholinone-containing factor Xa inhibitors.
  • Kinase Inhibitors: Methoxy ethers enhance blood-brain barrier penetration in CNS-targeted drugs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 3-Chloro-4-((1-methoxypropan-2-yl)oxy)aniline
  • Structural Difference : Chlorine at the 3-position and ether group at the 4-position (vs. 5-Cl and 2-ether in the target compound).
b. 5-Chloro-2-hydroxyaniline
  • Structural Difference : Hydroxyl (-OH) group replaces the methoxypropan-2-yl ether.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability. This compound is a precursor in dye synthesis and oxidative coupling reactions .

Ether-Linked Substituents

a. 5-Chloro-2-[2-(dimethylamino)ethoxy]aniline
  • Structural Difference: Dimethylaminoethyl ether substituent instead of methoxypropan-2-yl.
  • Impact: The dimethylamino group introduces basicity (pKa ~8–9), enabling pH-dependent solubility and interactions with acidic residues in biological targets. This structural feature is exploited in kinase inhibitors and neurotransmitter analogs .
b. 5-Fluoro-2-(furan-2-ylmethoxy)aniline
  • Structural Difference : Furan-2-ylmethoxy group replaces methoxypropan-2-yl.

Heterocyclic and Aliphatic Substituents

a. 5-Chloro-2-(1H-tetrazol-5-yl)aniline
  • Structural Difference : Tetrazole ring replaces the ether group.
  • Impact : The tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability. This compound is used in angiotensin II receptor antagonists .
b. 5-Chloro-2-(1-piperidinyl)aniline
  • Structural Difference : Piperidinyl group introduces a secondary amine.
  • Impact : Enhances solubility via protonation and facilitates interactions with hydrophobic pockets in targets like serotonin receptors .

Simple Alkyl/Aryl Substituents

a. 5-Chloro-2-methylaniline
  • Structural Difference : Methyl group replaces the ether.
  • Impact : Increased lipophilicity and reduced steric bulk, making it a simpler intermediate for coupling reactions in agrochemicals .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline C10H14ClNO2 215.68 879047-74-2 Methoxypropan-2-yl ether
3-Chloro-4-((1-methoxypropan-2-yl)oxy)aniline C10H14ClNO2 215.68 879047-74-2 Positional isomer
5-Chloro-2-hydroxyaniline C6H6ClNO 143.57 95-85-2 Hydroxyl group
5-Chloro-2-(1H-tetrazol-5-yl)aniline C7H6ClN5 195.61 54013-18-2 Tetrazole ring
5-Chloro-2-methylaniline C7H8ClN 141.60 95-85-2 Methyl group

Biological Activity

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and as a kinase inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and structural characteristics that influence its activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 215.66 g/mol
  • IUPAC Name : 5-Chloro-2-(1-methoxypropan-2-yl)phenol

This compound features a chloro group at the 5-position and a methoxypropan-2-yl ether substituent, which may play a role in its biological interactions.

Research indicates that this compound exhibits significant activity as an inhibitor of specific kinases, particularly those involved in cancer pathways. The following mechanisms have been proposed based on recent studies:

  • Kinase Inhibition : The compound has been identified as a selective inhibitor of Bcr-Abl kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). It demonstrates an EC50 value indicating effective inhibition at micromolar concentrations .
  • Antiproliferative Activity : Studies have shown that this compound can reduce cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent. For example, it has been reported to exhibit cytotoxic effects against Ba/F3 cells transformed by Bcr-Abl with an EC50 value of approximately 1 μM .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineActivity ObservedEC50 (μM)
Ba/F3Antiproliferative1
VariousCytotoxicityVaries
ABL1-wtKinase inhibition89

Case Study: Anticancer Potential

In a notable study, researchers evaluated the efficacy of this compound against multiple cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting it could serve as a lead compound for further development in cancer therapeutics. The structure–activity relationship (SAR) analysis indicated that modifications to the aniline moiety could enhance or diminish activity, emphasizing the importance of structural optimization .

Structural Insights

The structural characteristics of this compound are critical to its biological activity. The presence of electron-donating groups and the positioning of the chloro substituent are believed to influence binding affinity and selectivity towards target kinases. Detailed molecular modeling studies have suggested that the compound adopts a conformation conducive to effective interaction with the Bcr-Abl kinase active site .

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